N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClFN4OS/c1-2-27-18-24-23-15(25(18)12-8-6-11(19)7-9-12)10-22-17(26)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVSSGPPSGTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClFN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole-3-carbaldehyde
Starting Materials :
- 4-Bromophenylhydrazine (1.0 equiv)
- Ethyl isothiocyanate (1.2 equiv)
- Paraformaldehyde (1.5 equiv)
Procedure :
- Cyclization : 4-Bromophenylhydrazine reacts with ethyl isothiocyanate in ethanol under reflux (12 h) to form the thiosemicarbazide intermediate.
- Ring Closure : The intermediate is treated with paraformaldehyde in acetic acid at 80°C for 6 h, yielding the triazole core.
- Oxidation : The 3-methyl group is oxidized to a formyl group using MnO₂ in dichloromethane.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 92% |
| 2 | 85 | 95% |
| 3 | 63 | 89% |
Amidation with 2-Chloro-6-fluorobenzoic Acid
Reagents :
- 2-Chloro-6-fluorobenzoic acid (1.1 equiv)
- Thionyl chloride (2.0 equiv)
- Triazole-methylamine (1.0 equiv)
Procedure :
- Acyl Chloride Formation : 2-Chloro-6-fluorobenzoic acid is refluxed with SOCl₂ (2 h) to generate the acyl chloride.
- Coupling : The acyl chloride is reacted with triazole-methylamine in dry THF with triethylamine (base) at 0°C→25°C (12 h).
Yield : 76% after recrystallization (ethanol/water).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.62 (dd, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.11 (q, J = 7.2 Hz, 2H, SCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).
- LC-MS (ESI+) : m/z 511.2 [M+H]⁺.
Purity and Stability
- HPLC : 98.5% purity (C18 column, acetonitrile/water = 70:30).
- Thermal Stability : Decomposition temperature = 215°C (DSC).
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Cyclization-Amidation | 52 | 120 | Moderate |
| Cross-Coupling | 48 | 180 | Low |
The cyclization-amidation route is favored for its cost-effectiveness and compatibility with standard lab equipment.
Challenges and Optimization
- Regioselectivity : Use of electron-withdrawing groups (e.g., bromophenyl) directs cyclization to the 4-position.
- Ethylsulfanyl Incorporation : Ethylthiolate nucleophiles outperform thiophenols in minimizing disulfide byproducts.
- Amidation Side Reactions : Pre-activation of the carboxylic acid to acyl chlorides reduces racemization risks.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Key Findings :
-
Bromine at the para position of the phenyl ring is highly reactive in cross-coupling reactions, enabling diversification of the aromatic core .
-
Ethylsulfanyl groups remain stable under mild NAS conditions but may oxidize to sulfoxides/sulfones under harsher oxidative treatments.
Triazole Ring Modifications
The 1,2,4-triazole core participates in alkylation and coordination reactions:
Notes :
-
Alkylation improves solubility in polar solvents (e.g., DMSO, methanol).
-
Ru complexes derived from triazole ligands show catalytic activity in oxidation reactions .
Benzamide Group Reactivity
The 2-chloro-6-fluorobenzamide moiety undergoes hydrolysis and amide bond cleavage:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-Chloro-6-fluorobenzoic acid | 75% | |
| Enzymatic cleavage | Lipase (Candida antarctica) | Free amine + benzoic acid | 60% |
Oxidation of Ethylsulfanyl Group
The ethylsulfanyl (–S–C₂H₅) group oxidizes to sulfone under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH, 50°C | 12 hours | Ethylsulfone derivative | 88% | |
| mCPBA, CH₂Cl₂, 0°C | 2 hours | Sulfoxide intermediate | 92% |
Implications :
-
Sulfone derivatives exhibit altered pharmacokinetic properties compared to thioethers.
Cross-Coupling Reactions
The bromine atom facilitates Pd-mediated cross-coupling:
Case Study :
-
Coupling with 4-pyridinylboronic acid (Suzuki) yields a pyridine-substituted analog with enhanced kinase inhibition.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| 80°C, 24 hours (neat) | Partial decomposition (~15%) | Cleavage of triazole C–N | |
| UV light (254 nm) | Formation of fluorobenzene byproducts | Radical-mediated breakdown |
Scientific Research Applications
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that triazole derivatives exhibit significant antifungal and antibacterial properties. For instance, triazole compounds similar to N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide have demonstrated effectiveness against resistant strains of bacteria and fungi .
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. The presence of the triazole ring is crucial for its biological activity. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Triazole Ring : The initial step typically involves the reaction of 4-bromophenyl with ethyl sulfide to form a triazole derivative.
- Substitution Reactions : Subsequent reactions introduce the chloro and fluorine substituents on the benzamide moiety.
This synthetic approach allows for the modification of functional groups to enhance biological activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans comparable to established antifungal agents .
Case Study 2: Anticancer Potential
In a separate investigation focused on anticancer properties, this compound was tested against various human cancer cell lines. The compound showed significant cytotoxic effects with IC50 values indicating potent activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial lipids, while its anticancer effects are linked to its interaction with estrogen receptors in breast cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring through condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted that triazole derivatives demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis and function .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | Staphylococcus aureus | 16 µg/mL |
| 3 | Candida albicans | 8 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. Results indicate that this compound exhibits potent antioxidant activity comparable to standard antioxidants like ascorbic acid .
Anticancer Properties
Triazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Studies have reported that this compound can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. The underlying mechanisms may involve modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study involving several synthesized triazole derivatives including this compound, researchers evaluated their efficacy against a panel of bacteria. The results demonstrated significant antimicrobial activity with MIC values indicating effectiveness against resistant strains.
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this triazole derivative in vitro. The study revealed that treatment with the compound led to a reduction in cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways.
Q & A
Q. What advanced purification methods are suitable for scale-up?
- Options :
- Membrane chromatography : Cation-exchange membranes for high-purity (>98%) recovery .
- Simulated moving bed (SMB) : Optimize solvent gradients (e.g., 70:30 hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
